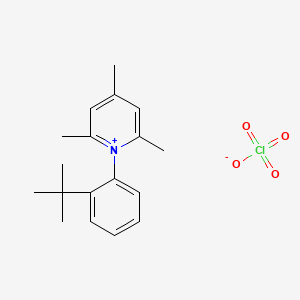![molecular formula C19H16N4OS B2968366 2-(1H-benzo[d]imidazol-1-yl)-N-(2-(2-methylthiazol-4-yl)phenyl)acetamide CAS No. 1797028-39-7](/img/structure/B2968366.png)
2-(1H-benzo[d]imidazol-1-yl)-N-(2-(2-methylthiazol-4-yl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
Benzimidazole derivatives are known to participate in various chemical reactions, especially due to the presence of the imidazole ring. They can act as ligands in coordination chemistry, forming complexes with various metal ions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure, including the nature of the substituents on the benzimidazole ring. Generally, benzimidazole derivatives are crystalline solids that are soluble in common organic solvents .Scientific Research Applications
Synthetic Procedures and Biological Interest
The synthesis of benzazoles, including benzimidazoles, has attracted significant attention due to their medicinal chemistry applications. These compounds display a variety of biological activities, with some being used in clinical applications such as antihistaminic, anthelmintic, and fungicide treatments. The incorporation of the guanidine group into benzazoles, resulting in 2-guanidinobenzazoles (2GBZs), can alter their biological activity. Such synthetic endeavors aim to develop new pharmacophores with potential therapeutic applications, highlighting the importance of synthetic chemistry in exploring the biological activities of these compounds (Rosales-Hernández et al., 2022).
Conversion to CNS Active Drugs
Research has also explored the conversion of benzimidazoles into more potent central nervous system (CNS) acting drugs. This involves synthesizing new compounds that may offer therapeutic options for CNS diseases, which are increasing in incidence. The modification of these molecules aims at developing potent CNS drugs, underscoring the potential of benzimidazole derivatives in addressing CNS-related conditions (Saganuwan, 2020).
Benzothiazoles in Medicinal Chemistry
Benzothiazoles, another structural feature related to the compound , are recognized for their extensive pharmaceutical applications. Derivatives of benzothiazoles have been investigated for their antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities, among others. This class of compounds has seen some members being used clinically, demonstrating the versatility and potential of benzothiazoles in drug discovery and development (Kamal et al., 2015).
Mechanism of Action
Target of Action
The primary target of 2-(1H-benzo[d]imidazol-1-yl)-N-(2-(2-methylthiazol-4-yl)phenyl)acetamide is Pyruvate Kinase M2 (PKM2) . PKM2 is a key enzyme in the glycolytic pathway, which plays a crucial role in cancer metabolism .
Mode of Action
The compound acts as an activator of PKM2 . It binds to the enzyme and enhances its activity. This interaction results in the acceleration of the glycolytic pathway, leading to increased production of ATP and other metabolic intermediates .
Biochemical Pathways
The activation of PKM2 affects the glycolytic pathway, a crucial process for energy production in cells . The enhanced activity of PKM2 accelerates the conversion of phosphoenolpyruvate to pyruvate, leading to increased production of ATP . This can influence various downstream effects, including increased cell proliferation and survival, particularly in cancer cells .
Result of Action
The activation of PKM2 by this compound can lead to increased cell proliferation and survival, particularly in cancer cells . This is due to the enhanced production of ATP and other metabolic intermediates, which are essential for cell growth and division .
Future Directions
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4OS/c1-13-21-17(11-25-13)14-6-2-3-7-15(14)22-19(24)10-23-12-20-16-8-4-5-9-18(16)23/h2-9,11-12H,10H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSMYJGIQXUTNRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=CC=C2NC(=O)CN3C=NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N'-(tetrahydrofuran-2-ylmethyl)ethanediamide](/img/structure/B2968287.png)
![(Z)-5-bromo-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2968289.png)


![2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2968292.png)

![3-propyl-1-(2-(trifluoromethyl)benzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2968295.png)


![N-(1-cyanocyclopentyl)-2-{[3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)phenyl]amino}acetamide](/img/structure/B2968299.png)
![Tert-butyl [1-(4-methyl-3-oxo-3,4-dihydropyrazin-2-yl)piperidin-4-yl]carbamate](/img/structure/B2968302.png)

![N-(3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)prop-2-enamide](/img/structure/B2968306.png)
